Product packaging for Bamet-R2(Cat. No.:CAS No. 191595-91-2)

Bamet-R2

Cat. No.: B1196182
CAS No.: 191595-91-2
M. Wt: 729.2 g/mol
InChI Key: RUGJYCHQQOPHCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bamet-R2 (cis-diammineplatinum(II)-chlorocholylglycinate) is a cytostatic complex that combines cisplatin with a bile acid derivative, designed to improve liver-targeted drug delivery for oncology research . This complex is efficiently taken up by hepatocytes and shows enhanced liver uptake and biliary secretion compared to cisplatin alone, making it a valuable tool for studying enterohepatic cancers and mechanisms to circumvent chemotherapy resistance . Research indicates its uptake is mediated by mechanisms shared, in part, with natural bile acids, though it is not significantly dependent on sodium transport . Studies on resistant cell lines demonstrate that this compound, especially when encapsulated in liposomes, is useful for investigating novel approaches to overcome tolerance to conventional platinum-based drugs . This product is labeled "Research Use Only" and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48ClN3O6Pt B1196182 Bamet-R2 CAS No. 191595-91-2

Properties

CAS No.

191595-91-2

Molecular Formula

C26H48ClN3O6Pt

Molecular Weight

729.2 g/mol

IUPAC Name

azane;2-[[1-oxido-4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentylidene]amino]acetate;platinum(2+);hydrochloride

InChI

InChI=1S/C26H43NO6.ClH.2H3N.Pt/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H;2*1H3;/q;;;;+2/p-2

InChI Key

RUGJYCHQQOPHCW-UHFFFAOYSA-L

SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.[Cl-].[Pt+2]

Canonical SMILES

CC(CCC(=NCC(=O)[O-])[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.N.N.Cl.[Pt+2]

Synonyms

Bamet-R2
diamminebis(ursodeoxycholate(O,O'))platinum(II)

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization Techniques for Bamet R2

Methodological Approaches to Bamet-R2 Synthesis

The synthesis of this compound, a platinum(II) complex, involves the strategic integration of a bile acid moiety with a cisplatin (B142131) derivative. This approach aims to leverage the biological role of bile acids to potentially target the hepatobiliary system.

Reaction Pathways and Process Optimization for Ligand Integration

The primary synthetic route to this compound involves the reaction of cis-diammineplatinum(II) dichloride with sodium cholylglycinate. acs.org This reaction facilitates the displacement of one of the chloride ligands on the platinum complex by the cholylglycinate ligand, which coordinates to the platinum center. The cholylglycinate acts as a bidentate ligand, intending to form a stable complex.

The reaction is typically carried out in an aqueous solution, where the sodium salt of the bile acid conjugate is soluble and can readily react with the platinum precursor. Optimization of the process involves controlling stoichiometry, reaction time, and temperature to maximize the yield of the desired product and minimize the formation of side products. The resulting complex, this compound, is a neutral compound. acs.org

Strategies for Purification and Isolation of this compound Complexes

Following the synthesis, a critical step is the purification and isolation of the this compound complex to ensure high purity for subsequent characterization and potential applications. A highly effective method for the purification of this compound is reversed-phase high-performance liquid chromatography (HPLC).

This technique separates the compound based on its hydrophobicity. Using a C18 stationary phase, this compound can be effectively isolated from unreacted starting materials and any byproducts. The process yields this compound as a yellowish solid with a purity exceeding 95%, achieved in a 40% yield from the initial sodium cholylglycinate. The retention time in a specific analytical HPLC system has been reported to be 9 minutes.

Table 1: HPLC Purification Parameters for this compound
ParameterCondition
ColumnBeckman Ultrasphere C18 ODS (5 µm, 4.6 mm × 250 mm)
Mobile PhaseNot specified in available results
Flow Rate1 mL/min
DetectionUV, 250 nm
Retention Time9 min
Purity>95%

Spectroscopic and Analytical Characterization Modalities for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful integration of the cholylglycinate ligand into the platinum complex. By analyzing the 1H and 13C NMR spectra, the presence of the characteristic signals of the bile acid moiety can be verified.

Shifts in the resonance of protons and carbons near the coordination site can provide evidence of the ligand's attachment to the platinum atom. While the use of NMR for the characterization of this compound has been reported, specific chemical shift data were not available in the consulted research articles. An illustrative table of expected proton NMR shifts for the cholylglycinate ligand is provided below for reference.

Table 2: Illustrative 1H NMR Spectral Data for this compound (Cholylglycinate Ligand Protons)
Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Steroidal Protons0.5 - 2.5m
Glycine (B1666218) CH23.5 - 4.0m
Amine Protons (NH3)3.0 - 4.0br s
Note: Specific experimental data for this compound was not available in the searched sources. This table represents expected regions for the ligand protons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and to confirm the coordination of the carboxylate group of the cholylglycinate ligand to the platinum atom. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the ammine ligands, the C-H bonds of the steroidal backbone, and the amide and carboxylate groups of the cholylglycinate moiety.

A key indicator of successful coordination is the shift in the stretching frequency of the carboxylate group. A specific study noted that the asymmetric vibration band of the carboxylate appears at 1638 cm-1 in the complex. Additionally, a pronounced sharp absorption at 320 cm-1 is attributed to the Pt-Cl vibration.

Table 3: Key FT-IR Absorption Bands for this compound
Functional GroupAbsorption Band (cm-1)Intensity
N-H stretch (ammine ligands)~3200Medium
C-H stretch (aliphatic)2850-3000Strong
C=O stretch (amide)~1650Strong
COO- (asymmetric stretch)1638Strong
Pt-Cl stretch320Sharp

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital technique for confirming the molecular weight of this compound and assessing its purity. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been utilized for the characterization of similar bile acid-platinum complexes. This technique is suitable for non-volatile and thermally labile compounds like this compound.

The mass spectrum would be expected to show a molecular ion peak corresponding to the calculated mass of the this compound complex, C26H48N3O6ClPt. The isotopic pattern of the molecular ion peak would also be characteristic of a platinum-containing compound. While its use has been confirmed, specific m/z values from mass spectrometry analysis of this compound were not detailed in the available literature.

Table 4: Expected Mass Spectrometry Data for this compound
IonCalculated m/zObserved m/z
[M]+ or [M+H]+~733.2 (for C26H48N3O6Cl195Pt)Data not available
Note: The calculated m/z is an approximation for the most abundant isotope of platinum. Specific experimental data was not found in the searched sources.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique in the characterization of novel synthetic compounds, providing quantitative information on the elemental composition of a substance. This analytical method is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its stoichiometry. For the compound this compound, elemental analysis has been instrumental in confirming its proposed molecular structure.

Following the synthesis of this compound, which involves the reaction of cis-diammineplatinum(II) dichloride with sodium cholylglycinate, elemental analysis was performed to ascertain the percentage composition of its constituent elements. nih.gov The results of these analyses, in conjunction with spectroscopic data and conductivity measurements, have led to the identification of the molecular formula for this compound as C₂₆H₄₈N₃O₆ClPt. nih.gov This formula indicates a complex in which the cholylglycinate moiety is coordinated to the platinum center.

The verification of this formula is essential as it confirms the successful synthesis of the desired product and its purity. The stoichiometric data derived from elemental analysis provides the foundational evidence for the compound's structure, which is critical for understanding its chemical properties and biological activity. While the precise percentage values from the elemental analysis are not detailed in the available literature, the reported molecular formula is a direct outcome of this analytical verification.

Below is an interactive data table summarizing the expected elemental composition for the verified molecular formula of this compound, C₂₆H₄₈N₃O₆ClPt.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage Composition (%)
CarbonC12.01126312.28641.85
HydrogenH1.0084848.3846.48
NitrogenN14.007342.0215.63
OxygenO15.999695.99412.86
ChlorineCl35.453135.4534.75
PlatinumPt195.0841195.08426.13
Total 729.222 100.00

Solution-Phase Behavior Studies of this compound

The behavior of a compound in solution is a critical factor, influencing its potential applications, particularly in biological contexts. Studies on the solution-phase behavior of this compound have focused on its stability and purity over time in different aqueous environments. These investigations are vital for determining appropriate storage conditions and understanding the compound's persistence in a dissolved state.

Investigations into Solution Stability and Degradation Pathways

The stability of this compound in solution has been monitored using High-Performance Liquid Chromatography (HPLC). nih.gov These studies reveal that the compound's stability is dependent on the solvent composition. In deionized water, this compound exhibits considerable stability, which is a promising characteristic for a potential therapeutic agent. nih.gov

Conversely, in a saline solution (150 mM NaCl), the stability of this compound is significantly reduced. nih.gov This suggests that the presence of chloride ions may influence the degradation of the complex, possibly through ligand exchange reactions at the platinum coordination sphere. The degradation pathway likely involves the displacement of the cholylglycinate ligand, leading to the formation of different platinum species over time. The specific degradation products have not been fully characterized in the available literature, but the observed decrease in the parent compound's concentration indicates a dynamic behavior in a chloride-rich environment.

Quantitative Analysis of Solution-Phase Purity over Time

Quantitative analysis of this compound's purity in solution has been carried out by measuring the concentration of the intact compound at various time points. The findings from these HPLC-based assays provide a clear picture of its stability profile.

In deionized water, this compound maintains a high level of purity for an extended period. The compound remains over 90% pure for up to 7 days and over 80% pure for as long as 28 days when stored in this medium. nih.gov This high stability in a simple aqueous environment is a notable feature of the compound.

In contrast, the purity of this compound in a 150 mM NaCl solution declines much more rapidly. In this saline environment, the compound's purity of over 90% is maintained for only one day. nih.gov This marked difference in stability highlights the impact of the ionic environment on the integrity of the this compound molecule in solution.

The following interactive data table summarizes the quantitative data on the solution-phase purity of this compound over time in different solvents.

SolventTimePurity (%)
Deionized Water7 days>90
Deionized Water28 days>80
150 mM NaCl1 day>90

Molecular Mechanism of Action of Bamet R2 at the Subcellular Level

Elucidation of DNA Interaction Dynamics and Adduct Formation

The cytotoxic activity of Bamet-R2 is intrinsically linked to its ability to interact with cellular DNA. Similar to other platinum-based chemotherapeutics like cisplatin (B142131), this compound is believed to exert its effects by forming covalent adducts with DNA. nih.govwikipedia.orgnih.gov This interaction disrupts the normal structure and function of the DNA helix.

Investigations into Platinum-DNA Adduct Stoichiometry and Structure

This compound, derived from cisplatin with the addition of a glycocholate moiety, is presumed to form cisplatin cross-links following cellular uptake and aquation, where the bile acid is shed. nih.gov The classical platinum drugs, including cisplatin, primarily form bifunctional adducts with DNA. The most common adduct is the intrastrand cross-link between two adjacent guanine (B1146940) bases (Pt-GG). Other significant adducts include intrastrand cross-links between adjacent adenine (B156593) and guanine bases (Pt-AG), intrastrand cross-links between guanines separated by one or more nucleotides, and interstrand cross-links between guanines on opposite strands. While this compound is expected to form similar types of adducts after activation, some studies suggest that the adducts formed by these bile acid derivatives might be different from those formed by cisplatin. Evidence for DNA adduct formation by this compound has been observed through techniques such as DNA platination, changes in DNA melting temperature, and altered MspI-induced restriction sequence cleavage patterns. wikipedia.org

Impact on DNA Replication and Transcriptional Machinery

The formation of platinum-DNA adducts by this compound significantly interferes with the cellular machinery responsible for DNA replication and transcription. nih.govnih.gov These bulky lesions on the DNA template act as impediments to DNA polymerases, stalling or blocking the process of DNA replication. Similarly, the adducts can hinder the movement of RNA polymerases, thereby inhibiting gene transcription. nih.govnih.gov This disruption of vital nucleic acid synthesis processes is a key mechanism by which this compound, like other platinum drugs, induces cytotoxicity and ultimately leads to cell death, particularly in rapidly dividing cancer cells. nih.gov Studies have shown that this compound significantly inhibits the rate of DNA synthesis in various cell types. nih.gov

Topographical and Conformational Changes Induced in Nucleic Acids

The covalent binding of platinum complexes to DNA induces significant topographical and conformational changes in the double helix. These changes include bending and unwinding of the DNA structure. The formation of intrastrand cross-links, particularly the Pt-GG adduct, causes a significant distortion in the DNA helix, leading to a bend towards the major groove. These structural alterations are recognized by cellular repair mechanisms and signaling pathways, which can trigger cell cycle arrest and apoptosis.

Protein Binding and Enzyme Inhibition Profiles

Beyond its primary interaction with DNA, this compound engages with cellular proteins, most notably those involved in its transport across cell membranes. While the outline requests focus on nuclear proteins and transcription factors, the available information highlights interactions with membrane transporters crucial for its cellular entry and distribution.

Interactions with Nuclear Proteins and Transcription Factors

Information specifically detailing the direct binding of this compound or its active form to nuclear proteins or transcription factors as a primary mechanism of action, independent of its DNA binding, is limited in the provided search results. The interference with transcription nih.govnih.gov implies an impact on the transcriptional machinery, but this is a consequence of DNA adduct formation rather than direct binding to transcription factors. Steroidal ligands, such as the cholic acid derivative in this compound, can function as delivery vehicles and may interact with receptors or proteins overexpressed in cancer cells to facilitate targeted delivery of the platinum moiety to DNA. However, this is related to uptake targeting rather than direct modulation of nuclear protein or transcription factor activity as a core cytotoxic mechanism post-DNA binding.

Intracellular Trafficking and Compartmentalization Pathways

The efficacy of this compound is closely linked to its ability to enter target cells and reach its intracellular targets. researchgate.net This process is mediated by various transport proteins and involves distinct intracellular routes. nih.govscite.airesearchgate.net

Mechanisms of Cellular Uptake in Diverse Biological Systems

Cellular uptake of this compound has been studied in various biological systems, including transfected cell lines and Xenopus laevis oocytes expressing specific transporters. nih.govscite.airesearchgate.net Studies have shown that this compound uptake is several-fold higher in cells expressing certain organic anion and cation transporters compared to wild-type cells. nih.govresearchgate.net The uptake exhibits saturation kinetics, indicating carrier-mediated transport. nih.govscite.ai

Research using rat Oatp1- or rat Ntcp-transfected Chinese hamster ovary (CHO) cells demonstrated that these cells took up this compound significantly more efficiently than wild-type cells. nih.gov This uptake was further enhanced by the induction of carrier expression with butyrate. nih.gov In Ntcp-transfected CHO cells, this compound uptake was stimulated by extracellular sodium, consistent with the sodium-dependent nature of NTCP. nih.govresearchgate.net

Studies in Xenopus laevis oocytes expressing human transporters such as OATP-A, OATP-C, NTCP, OCT1, or OCT2 showed enhanced uptake of this compound compared to control oocytes. nih.govscite.aicapes.gov.br This uptake was inhibited by known substrates of these transporters, such as glycocholate for NTCP and OATP-C, ouabain (B1677812) for OATP-A, and quinine (B1679958) for OCT1 and OCT2, further supporting the involvement of these carriers in this compound internalization. nih.govscite.aicapes.gov.br

In hepatoma cell lines (Hepa 1-6 and HepG2), the cellular uptake of this compound was found to be several-fold higher than that of cisplatin. nih.gov While Hepa 1-6 cells appeared to take up this compound via similar mechanisms, these mechanisms seemed to differ in HepG2 cells, suggesting cell type-dependent uptake pathways. nih.gov

Role of Bile Acid Transporters in Cellular Internalization (e.g., NTCP, OATP1B1, OATP1A2, OCT1/2)

This compound, being a bile acid conjugate, is recognized as a substrate by several plasma membrane carriers involved in the transport of bile acids and other organic anions and cations. nih.govscite.airesearchgate.netresearchgate.netresearchgate.net Key transporters implicated in the cellular internalization of this compound include the sodium-taurocholate cotransporting polypeptide (NTCP) and members of the organic anion transporting polypeptide (OATP) family, such as OATP-A, OATP-C (also known as OATP1B1 or OATP1B3), and OATP1A2, as well as organic cation transporters (OCTs), specifically OCT1 and OCT2. nih.govscite.airesearchgate.nete-bookshelf.deethernet.edu.et

Studies have quantified the efficiency of transport for this compound by various carriers using saturation kinetics (Vmax/Km). The order of efficiency was reported as OATP-C > OCT2 > OATP-A > NTCP > OCT1. nih.govscite.ai

Table 1: Relative Transport Efficiency (Vmax/Km) of this compound by Different Transporters

TransporterRelative Transport Efficiency (Vmax/Km)
OATP-CHighest
OCT2High
OATP-AModerate
NTCPModerate
OCT1Lowest

Note: Based on saturation kinetics studies nih.govscite.ai.

Increasing the generation of cationic forms of this compound by incubation in the absence of chloride was shown to increase its uptake by OATP-A, OCT1, and OCT2, while reducing uptake mediated by NTCP and OATP-C. nih.govscite.ai This suggests that the charge of the compound can influence its interaction with different transporters.

NTCP, primarily expressed on the sinusoidal membrane of hepatocytes, mediates sodium-dependent uptake of bile salts. mdpi.comuzh.ch this compound uptake by Ntcp-transfected cells is sodium-dependent, confirming NTCP's role in its internalization. nih.govresearchgate.net OATPs, including OATP1B1 and OATP1A2, are generally involved in sodium-independent transport of organic anions. mdpi.comuzh.ch OCT1 and OCT2 are organic cation transporters. nih.govscite.ai The ability of this compound to be transported by both organic anion and cation transporters suggests its amphipathic nature and interaction with multiple uptake systems. nih.govscite.ai

Subcellular Localization Studies within Cellular Organelles

While the mechanisms of cellular uptake for this compound have been investigated, detailed studies specifically focusing on its subsequent subcellular localization and compartmentalization pathways within cellular organelles are less extensively documented in the provided search results. The primary focus of the available research is on the initial uptake mechanisms across the plasma membrane mediated by various transporters. nih.govscite.airesearchgate.net

General intracellular trafficking pathways involve processes such as endocytosis, which leads to the internalization of molecules into endosomes, followed by sorting to various destinations like lysosomes for degradation or recycling pathways back to the plasma membrane or to the trans-Golgi network. researchgate.netnih.gov Given that this compound is taken up via carrier-mediated transport, it is plausible that it enters the cell and is then subject to intracellular sorting and trafficking processes.

Some studies mention that this compound, as a cisplatin conjugate, is presumably able to form cisplatin cross-links following cellular uptake and shedding of the bile acid moiety via aquation. researchgate.netresearchgate.net This implies that after entering the cell, this compound undergoes metabolic processing, and the active platinum component then interacts with intracellular targets, presumably DNA in the nucleus, consistent with its classification as a DNA inhibitor. patsnap.com However, the precise routes and compartments involved in the intracellular journey of intact this compound or its active metabolites from the point of entry to the nucleus or other potential sites of action are not explicitly detailed in the search results.

Further research specifically employing techniques such as fluorescence microscopy with labeled this compound or subcellular fractionation coupled with detection methods (e.g., atomic absorption spectrophotometry for platinum content in different organelles) would be necessary to fully elucidate the intracellular trafficking and compartmentalization of this compound within target cells.

Cellular and Systems Biology Research on Bamet R2

Modulation of Cellular Proliferation and Viability in Pre-clinical Models

Studies have investigated the impact of Bamet-R2 on the proliferation and viability of various cell lines, highlighting its cytostatic properties. nih.govacs.orgresearchgate.net

Assessment of Cellular Proliferation Rates in Cultured Cell Lines

This compound has demonstrated significant inhibition of cell growth in several cultured cell lines relevant to enterohepatic cancers. It was found to significantly inhibit the growth of rat hepatocytes in primary culture and L1210 murine leukemia cells, although its effect was less marked than that of cisplatin (B142131). nih.govacs.org The cytostatic effect of this compound was particularly strong against human colon adenocarcinoma LS174T cells. nih.govacs.org In wild-type LS174T and Hepa 1-6 cells, the cytostatic activity of this compound was observed to be equally or even more efficient than cisplatin. researchgate.net The antiproliferative effect has been evaluated using methods such as neutral red retention to measure the number of living cells after long-term exposure. nih.gov

The uptake of this compound by rat hepatocytes in primary culture follows saturation kinetics up to approximately 100 µM, with a Vmax of 0.65 ± 0.12 nmol/5 min per mg protein and a KM of 45.2 ± 10.7 µM. nih.gov this compound uptake was lower than that of cholylglycinate but higher than that of cisplatin. nih.gov At substrate concentrations exceeding 200 µM, a non-saturable linear increase in this compound uptake was observed. researchgate.net

This compound has also shown the ability to overcome cisplatin resistance in certain cell lines, including LS174T/R (human colon adenocarcinoma), WIF-B9/R (rat hepatoma-human fibroblast hybrid), and Hepa 1-6/R (mouse hepatoma). researchgate.netpatsnap.com The sensitivity of human hepatoma Alexander cells to this compound was enhanced by the expression of OATP1B1, a transporter, and this effect was further increased by treatment with dexamethasone (B1670325). researchgate.net

Here is a summary of this compound's effects on cell proliferation in various cell lines:

Cell LineSpeciesTissue TypeThis compound Effect on ProliferationComparison to CisplatinSource
Rat hepatocytes (primary culture)RatLiverSignificantly inhibitedLess marked nih.govacs.org
L1210 murine leukemiaMouseLeukemiaSignificantly inhibitedLess marked nih.govacs.orgresearchgate.net
Human colon adenocarcinoma LS174THumanColonParticularly strong inhibitionEqually or more efficient nih.govacs.orgresearchgate.net
Mouse hepatoma Hepa 1-6MouseLiverMarked cytostatic effectEqually or more efficient researchgate.net
LS174T/R (cisplatin-resistant)HumanColonAble to circumvent resistanceN/A researchgate.netpatsnap.com
WIF-B9/R (cisplatin-resistant)RatLiver/FibroblastAble to circumvent resistanceN/A researchgate.netpatsnap.com
Hepa 1-6/R (cisplatin-resistant)MouseLiverAble to circumvent resistanceN/A researchgate.netpatsnap.com
Human hepatoma AlexanderHumanLiverCytotoxic effect enhanced by OATP1B1 expressionN/A researchgate.net

Interference with Cell Cycle Progression

While the provided search results mention "cell cycle analysis" in the context of this compound research, detailed findings specifically describing how this compound interferes with cell cycle progression (e.g., arrest at specific phases) are not explicitly available in the provided snippets. eurekaselect.com General information about cell cycle control and the role of cyclins and CDKs in regulating cell cycle events is available, but this does not directly describe this compound's specific effects. nih.gov

Mechanistic Studies of Regulated Cell Death Induction

This compound's mechanism of action involves interaction with DNA, which is a common characteristic of platinum-based cytostatic drugs like cisplatin. nih.gov this compound, similar to cisplatin but not glycocholate (GC), induces changes in the electrophoretic mobility of plasmid DNA, shifts the denaturation temperature of double-stranded DNA, and displaces ethidium (B1194527) bromide from DNA binding. nih.gov These findings indicate that this compound interacts with DNA. nih.gov

While the search results discuss apoptosis and autophagy in the context of other compounds and cellular processes nih.govwindows.netmdpi.comresearchgate.netmdpi.comkoreascience.kr, direct mechanistic studies detailing how this compound specifically induces regulated cell death, such as apoptosis or autophagy, are not present in the provided snippets. The interaction with DNA suggests a potential mechanism related to DNA damage, which can trigger cell death pathways, but the specific downstream events like apoptosis or autophagy induction by this compound are not described in the provided text.

Data on DNA Interaction:

CompoundDNA Interaction Observed?Effect on Plasmid DNA Electrophoretic MobilityEffect on Double-Stranded DNA Denaturation TemperatureEthidium Bromide Displacement from DNA BindingSource
This compoundYesInduced changesInduced a shiftInduced displacement nih.gov
CisplatinYesInduced changesInduced a shiftInduced displacement nih.gov
GlycocholateNoNo changesNo shiftNo displacement nih.gov

Cellular Responses and Adaptive Mechanisms

Research has explored cellular responses to this compound exposure, including aspects of gene and protein expression. researchgate.netpatsnap.comresearchgate.netnih.govresearchgate.netresearchgate.net

Investigation of Gene Expression Modulation in Response to this compound Exposure

Studies have examined the expression of resistance-associated genes in response to this compound, particularly in cisplatin-resistant cell lines. In LS174T/R cells, which exhibit endogenous chemoresistance due to MRP2 overexpression, a strategy involving the induction of the multidrug uptake transporter OATP1B1 under the control of the MRP2 promoter (MRP2pr-OATP1B1) was investigated to overcome resistance to OATP1B1 substrates, including this compound. nih.govresearchgate.net Hepatoma cells transduced with MRP2pr-OATP1B1 showed dexamethasone-sensitive inducible OATP1B1 expression and enhanced selective antitumor response to OATP1B1 substrates like this compound. researchgate.netnih.gov In LS174T/R cells, MRP2pr-OATP1B1 induced OATP1B1 expression and increased chemosensitivity to OATP1B1 substrates. nih.gov

Expression levels of genes such as MDR1 and GST-P were found to be enhanced in LS174T/R cells. patsnap.com Higher expression of p53 was observed in LS174T/R and Hepa 1-6/R cell lines compared to their wild-type counterparts. researchgate.netpatsnap.com

While the concept of gene expression modulation in response to compounds is a known area of research nih.govnih.govnih.gov, the provided snippets specifically detail the modulation of transporter genes like OATP1B1 and resistance-associated genes like MDR1, GST-P, and p53 in the context of this compound or related Bamet compounds and cisplatin resistance.

Protein Expression and Post-Translational Modification Profiling

Investigation into cellular responses to this compound has included the assessment of protein expression. In cisplatin-resistant cell lines LS174T/R and Hepa 1-6/R, higher levels of p53 protein were expressed compared to their wild-type counterparts. researchgate.net The expression of resistance-associated genes was measured by quantitative reverse transcription-polymerase chain reaction or Western blotting, indicating that protein expression analysis was performed. patsnap.com Specifically, Western blotting was used to measure the expression of resistance associated genes. patsnap.com

The enhancement of OATP1B1 expression, a transporter protein, through genetic modification has been shown to increase the sensitivity of hepatoma cells and LS174T/R cells to this compound. researchgate.netnih.govresearchgate.net This highlights the role of specific protein transporters in the cellular uptake and effectiveness of this compound.

General techniques for assessing protein expression, such as Western blotting and ELISA, are mentioned in the context of other studies frontiersin.orgmdpi.comup.ac.za, and mass spectrometry-based approaches like SILAC have been applied to determine key proteins involved in cellular responses to related bile-acid platinum derivatives conjugated with nanoparticles researchgate.net. However, detailed protein expression or post-translational modification profiling specifically for this compound beyond the mentioned resistance-associated proteins is not provided in the search results.

Protein/GeneCell Line(s) InvolvedObserved Modulation in Response to Treatment/ResistanceMethod of AssessmentSource
OATP1B1Human hepatoma Alexander, LS174T/REnhanced expression increases sensitivity to this compoundTransduction, potentially qPCR/Western Blot researchgate.netnih.govresearchgate.net
MRP1LS174T/ROverexpression in resistant cellsQuantitative reverse transcription-polymerase chain reaction or Western blotting patsnap.com
MRP2LS174T/ROverexpression in resistant cellsQuantitative reverse transcription-polymerase chain reaction or Western blotting patsnap.comnih.gov
MDR1LS174T/REnhanced expression in resistant cellsQuantitative reverse transcription-polymerase chain reaction or Western blotting patsnap.com
GST-PLS174T/REnhanced expression in resistant cellsQuantitative reverse transcription-polymerase chain reaction or Western blotting patsnap.com
p53LS174T/R, Hepa 1-6/RHigher expression in resistant variantsQuantitative reverse transcription-polymerase chain reaction or Western blotting researchgate.netpatsnap.com

Overcoming Cellular Resistance Mechanisms

The development of resistance is a significant challenge in cancer chemotherapy, often involving complex cellular mechanisms that reduce the intracellular accumulation or efficacy of drugs. This compound has been explored as a compound capable of overcoming some of these resistance pathways, particularly those related to cisplatin.

Analysis of this compound Activity in Cisplatin-Resistant Cellular Models

Studies have evaluated the activity of this compound in various cell lines that have developed resistance to cisplatin. These models include LS174T/R human colon adenocarcinoma cells, WIF-B9/R rat hepatoma-human fibroblast hybrid cells, and Hepa 1-6/R mouse hepatoma cells. genecards.orgbidd.groupsigmaaldrich.com These resistant cell lines often exhibit reduced accumulation of cisplatin compared to their wild-type counterparts. genecards.org

This compound has demonstrated the ability to overcome cisplatin resistance in these in vitro models. genecards.orgbidd.groupunimi.it For instance, in Hepa 1-6/10R cells, a partially cisplatin-resistant monoclonal cell line, this compound was able to partially overcome the resistance observed with cisplatin. unimi.it This suggests that this compound may interact differently with cellular targets or transport mechanisms compared to cisplatin, allowing it to retain activity in resistant settings.

Data on the cytostatic effect, often measured by IC50 values (the concentration of a drug that inhibits cell growth by 50%), provides insight into the potency of this compound in different cellular contexts. In Alexander cells transfected to express OATP1B1, the sensitivity to this compound was enhanced, resulting in a marked reduction in IC50 values. genecards.orgdrugbank.com

Cell Line (OATP1B1 Expression)TreatmentIC50 (approximate fold reduction vs. Mock)Citation
Alexander (+OATP1B1)This compound + Dex~5-fold reduction genecards.orgdrugbank.com
Alexander (+OATP1B1)Bamet-UD2 + Dex~5-fold reduction genecards.orgdrugbank.com
Alexander (+OATP1B1)Paclitaxel + Dex~2.7-fold reduction genecards.orgdrugbank.com

Note: Data extracted from graphical representation of IC50 values and descriptive text. Dex refers to dexamethasone treatment which further increased OATP1B1 expression.

Role of Efflux Transporters (e.g., MRP1, MRP2) in Efflux Dynamics

Multidrug resistance-associated proteins (MRPs), such as MRP1 (ABCC1) and MRP2 (ABCC2), are ATP-binding cassette (ABC) transporters known to play a significant role in the efflux of various drugs, contributing to chemoresistance. guidetopharmacology.orgdrugbank.combidd.group Overexpression of MRP1 and MRP2 has been observed in some cisplatin-resistant cell lines and is associated with reduced intracellular accumulation of cisplatin. genecards.orgbidd.group

While MRP1 and MRP2 are primarily known for transporting organic anions and conjugates, including glutathione (B108866) conjugates, their direct role in the efflux of this compound has not been as extensively detailed as their role in cisplatin resistance. drugbank.com However, the fact that this compound is a bile acid conjugate suggests a potential interaction with transporters that handle such compounds.

Research indicates that this compound is transported by uptake transporters, specifically OATP1B1, and to a lesser extent by OATP1A2, OCT1/2, and NTCP. The interplay between these uptake transporters and efflux transporters like MRP1 and MRP2 is crucial in determining the net intracellular concentration of this compound. In models of endogenous chemoresistance due to MRP2 overexpression, inducing the expression of OATP1B1 under the control of the MRP2 promoter led to enhanced chemosensitivity to OATP1B1 substrates, including this compound. genecards.orgdrugbank.com This suggests that increasing uptake via transporters like OATP1B1 can help overcome efflux-mediated resistance, even in the presence of high MRP2 levels.

Strategies for Enhancing Cellular Sensitivity to this compound

Several strategies have been explored to enhance the cellular sensitivity to this compound, particularly in the context of overcoming resistance. One key approach involves the formulation of this compound in liposomes. Liposomal encapsulation has been shown to increase the water solubility of this compound and significantly enhance its uptake by liver tumor cells, leading to increased cytostatic activity. genecards.orgbidd.groupunimi.it Highly efficient incorporation of this compound into liposomes allowed for a substantial increase in drug concentration compared to free solution. unimi.it

Another strategy focuses on manipulating the balance between drug uptake and efflux. Inducing the expression of uptake transporters, such as OATP1B1, has been shown to enhance the sensitivity of cells to this compound. genecards.orgdrugbank.com Utilizing the promoter of efflux transporters like MRP2 to drive the expression of uptake transporters like OATP1B1 is a promising approach to selectively increase drug accumulation in resistant cells that overexpress MRP2. genecards.orgdrugbank.com This targeted approach aims to redirect the cellular transport machinery to favor drug influx, thereby overcoming resistance mechanisms that rely on efficient drug export.

StrategyMechanism of ActionObserved Effect on this compound SensitivityCitation
Liposomal EncapsulationIncreased water solubility, enhanced cellular uptakeIncreased cytostatic activity genecards.orgbidd.groupunimi.it
Inducing OATP1B1 ExpressionIncreased influx of this compoundEnhanced cellular sensitivity genecards.orgdrugbank.com
MRP2pr-driven OATP1B1 InductionIncreased influx in MRP2-overexpressing resistant cellsEnhanced chemosensitivity genecards.orgdrugbank.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Bile Acid Moiety Variations on Biological Interactions

The bile acid component, a cholylglycinate moiety in Bamet-R2, is strategically incorporated to leverage the natural enterohepatic circulation and the presence of bile acid transporters in certain tissues, particularly the liver mdpi.comipm.com.cntandfonline.comnih.govoncotarget.comresearchgate.netuzh.ch. This facilitates the uptake of this compound into cells that express these transporters ipm.com.cnnih.gov.

Research indicates that this compound is taken up by the bile acid transport pathway in rat hepatocytes and isolated rat livers ipm.com.cnnih.gov. This uptake is mediated by carriers such as OATP1B1, which transport bile acid conjugates oncotarget.comuzh.chethz.ch. Alterations in the bile acid structure can significantly affect these transport interactions. For instance, the number and position of hydroxyl groups on the bile acid steroid core influence transport efficiency by different carriers nih.gov. Conjugation of bile acids with amino acids like glycine (B1666218) or taurine (B1682933) also modifies their polarity and interaction with intestinal transporters nih.govnih.govrarediseases.orggoogle.com.

Comparative studies with other bile acid-platinum conjugates, such as Bamet-UD2 (containing ursodeoxycholate), have shown differences in cytostatic activity and the ability to overcome cisplatin (B142131) resistance in various cell lines acs.orgpatsnap.com. Bamet-UD2, for example, demonstrated higher activity than this compound in certain resistant cell lines acs.orgpatsnap.com. This highlights the importance of the specific bile acid structure in determining the biological profile of these conjugates.

Stereochemical Influences on Target Recognition and Uptake

The stereochemistry of the bile acid moiety is crucial for its recognition and transport by specific bile acid carriers nih.govacs.org. Natural bile acids are characterized by a cis fusion of the A and B rings and a specific arrangement of hydroxyl groups, resulting in a facially amphipathic structure mdpi.comnih.gov. Maintaining the native stereochemistry of the bile acid within the conjugate is important for efficient interaction with these transporters acs.org.

The stereochemical orientation of hydroxyl groups, such as at the C-7 position, has been shown to influence the potency of bile acids as inhibitors of certain transporters nih.gov. While detailed stereochemical SAR specifically for the bile acid in this compound is not extensively documented in the provided information, the general principles of bile acid transport suggest that the stereochemistry of the steroid core and its substituents significantly impact recognition and cellular uptake nih.govacs.org.

Conformational Analysis and Ligand Flexibility

The conformation and flexibility of the bile acid moiety and the linker connecting it to the platinum center can influence the compound's interaction with biological targets, including transporters and DNA ipm.com.cnresearchgate.net. The bile acid steroid nucleus provides a relatively rigid framework, but the attached side chain and the linker introduce conformational flexibility. This flexibility can affect how the conjugate presents itself to transport proteins and its ability to enter cells ipm.com.cnresearchgate.net.

Although detailed conformational analyses of this compound are not provided in the search results, the design of similar bile acid-platinum conjugates considers the role of the linker in orienting the bile acid for transporter binding and positioning the platinum for DNA interaction ipm.com.cnresearchgate.net. The length and chemical nature of the linker can influence the spatial relationship between the bile acid and platinum moieties, potentially impacting uptake efficiency and the subsequent formation of DNA adducts ipm.com.cnresearchgate.net.

Role of Platinum Coordination Environment in Mechanistic Efficacy

The platinum(II) center and its coordinated ligands are the primary determinants of this compound's cytotoxic activity through their interaction with DNA ontosight.ai. In this compound, the platinum is coordinated to two ammine ligands, a chloro ligand, and the cholylglycinate ontosight.ai. The 'cis' configuration of the ligands is a critical structural feature for its biological activity, consistent with the known SAR of active platinum drugs like cisplatin ontosight.ainih.gov.

Ligand Substitution Effects on DNA Adduction

Similar to cisplatin, this compound is believed to undergo aquation in the intracellular environment, where the chloro ligand and potentially the cholylglycinate are displaced by water molecules, generating reactive platinum species nih.govresearchgate.net. These reactive species then form covalent adducts with DNA, primarily by binding to purine (B94841) bases, particularly guanine (B1146940) nih.govresearchgate.netmdpi.com.

The nature of the leaving group ligands influences the rate of aquation and the subsequent reactivity with DNA nih.govresearchgate.netmdpi.com. In this compound, the cholylglycinate moiety may act as a leaving group or influence the lability of other ligands, thereby affecting the DNA adduction process nih.gov. The resulting platinum-DNA adducts, predominantly intrastrand cross-links, are similar to those formed by cisplatin and are responsible for disrupting DNA structure and function nih.govmdpi.com. However, the presence of the bile acid conjugate might subtly alter the spectrum or kinetics of adduct formation researchgate.net.

Geometric Isomerism and Biological Activity (e.g., cis vs. trans configurations)

The geometric arrangement of ligands around the platinum center is a crucial factor determining the biological activity of platinum complexes oncotarget.comresearchgate.netrsc.orgmit.edu. The cis configuration, as found in this compound and cisplatin, is generally associated with high anticancer activity, primarily due to the ability to form specific intrastrand DNA cross-links that effectively block replication and transcription ontosight.ainih.gov.

In contrast, trans isomers of platinum complexes are typically much less active, as they form different types of DNA adducts that are often more readily recognized and repaired by cellular mechanisms nih.gov. The 'cis' configuration of this compound is therefore considered essential for its ability to induce the characteristic DNA distortions that lead to cytotoxicity ontosight.ainih.gov. Studies on related platinum complexes have confirmed that trans geometry results in significantly reduced activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

QSAR modeling is a valuable computational tool for establishing mathematical relationships between the physicochemical properties of compounds and their biological activities, facilitating the rational design of molecules with improved therapeutic profiles spu.edu.syscienceforecastoa.comacademicjournals.org. By correlating structural descriptors with biological endpoints, QSAR models can predict the activity of new analogs and identify key structural features that contribute to desired properties spu.edu.syscienceforecastoa.com.

While specific QSAR studies focused solely on this compound are not detailed in the provided information, QSAR approaches have been applied to the study of bile acid transporters, which are relevant to this compound's uptake mdpi.comuzh.chethz.ch. These studies have identified structural features important for transporter recognition and can inform modifications to the bile acid moiety to enhance targeted delivery mdpi.com.

Applying QSAR methodologies to a series of this compound analogs with variations in the bile acid structure, linker, or platinum coordination sphere could provide valuable insights for optimizing its design. This could involve correlating parameters such as lipophilicity, electronic properties, and steric factors with measures of cellular uptake, DNA adduction, and cytotoxicity in relevant cancer models, including resistant cell lines spu.edu.syscienceforecastoa.comacs.orgpatsnap.comacademicjournals.org. QSAR can help predict the impact of structural changes on the compound's activity and selectivity, guiding the synthesis of more effective and less toxic bile acid-platinum conjugates researchgate.netresearchgate.net.

Development of Predictive Models for Biological Activity

Studies investigating the biological activity of this compound have focused significantly on its interaction with various membrane transporters, recognizing that cellular uptake is a critical determinant of efficacy, particularly for a targeted compound. The data generated from these transport studies provide foundational information that can inform the development of predictive models for cellular accumulation and, consequently, biological activity.

Research has characterized the uptake of this compound by several organic anion and cation transporters, including the human Na(+)-taurocholate cotransporting polypeptide (NTCP), organic anion transporting polypeptides (OATPs) such as OATP-A, OATP-C, OATP1B1, and OATP1A2, and organic cation transporters (OCTs) like OCT1 and OCT2. hznu.edu.cnciteab.comhznu.edu.cn These studies, often conducted using Xenopus laevis oocytes or Chinese hamster ovary (CHO) cells expressing specific transporters, provide kinetic parameters such as the Michaelis constant (Km) and maximal transport velocity (Vmax). citeab.com The Km value reflects the affinity of the transporter for this compound, while Vmax indicates the maximum rate of transport. The ratio Vmax/Km serves as an efficiency index for the transporter-mediated uptake. citeab.com

For this compound, studies have shown saturable uptake kinetics by several of these transporters, indicating carrier-mediated transport. citeab.com The efficiency of transport (Vmax/Km) for this compound has been reported to vary depending on the specific transporter involved. For instance, studies in Xenopus laevis oocytes expressing human transporters showed the following order of transport efficiency for this compound: OATP-C > OCT2 > OATP-A > NTCP > OCT1. citeab.com

Transporter Substrate Km (µM) Vmax/Km (Relative Efficiency)
NTCP This compound 58 -
OATP-A This compound 8 -
OATP-C This compound 8 -
OCT1 This compound 58 -
OCT2 This compound 15 -

Note: Data extracted from studies using Xenopus laevis oocytes expressing human transporters. citeab.com Relative efficiency is based on the reported Vmax/Km ratios in the source.

Identification of Key Molecular Descriptors Influencing Efficacy

The molecular structure of this compound, particularly the conjugation of the platinum core with cholylglycinate, represents a deliberate modification aimed at influencing its biological activity and distribution. The cholylglycinate moiety serves as a key molecular descriptor that dictates the compound's interaction with bile acid and organic ion transporters. wikipedia.orgguidetopharmacology.orghznu.edu.cnciteab.comnih.govciteab.com This interaction is paramount for the targeted delivery strategy of this compound to the liver and other tissues expressing these transporters. wikipedia.orgguidetopharmacology.orghznu.edu.cnciteab.com

Comparative studies with cisplatin, the parent compound, highlight the influence of the cholylglycinate conjugate on transport and activity. Unlike this compound, cisplatin is reported to be taken up by cells primarily through passive diffusion and, to some extent, via organic cation transporters, but not the bile acid transporters that efficiently transport this compound. hznu.edu.cnciteab.comwikipedia.org This difference in transport mechanism, driven by the presence of the bile acid conjugate in this compound, leads to distinct tissue distribution patterns, with this compound showing enhanced accumulation in the liver compared to cisplatin. citeab.com

Furthermore, the specific structure of the bile acid conjugate influences transport efficiency. Comparisons between this compound (with a glycocholate conjugate) and Bamet-UD2 (with an ursodeoxycholate conjugate) have shown differences in their uptake kinetics by various transporters, suggesting that subtle structural variations in the bile acid moiety can impact transporter recognition and transport efficiency. citeab.com For example, while both are transported by OATP-C, OCT2, OATP-A, NTCP, and OCT1, their relative transport efficiencies (Vmax/Km) differ across these transporters. citeab.com

The platinum(II) center and its coordination environment are also critical molecular descriptors, responsible for the intrinsic cytotoxic activity through DNA binding. mycocentral.eu The "cis" configuration of the two ammine ligands is known to be crucial for the antitumor activity of platinum complexes like cisplatin, as the trans isomer is significantly less active. wikipedia.org In this compound, the presence of the ammine ligands and the chloro and cholylglycinate ligands around the platinum center defines its reactivity and ability to form DNA adducts after cellular uptake and likely ligand exchange. mycocentral.euwikipedia.org

Thus, key molecular descriptors influencing this compound's efficacy include:

The presence and structure of the cholylglycinate conjugate, governing transporter-mediated uptake and targeted delivery.

The platinum(II) coordination complex, including the cis-diammine moiety and the leaving groups (chloro and cholylglycinate), determining the cytotoxic potential and DNA interaction.

Computational and Theoretical Investigations of Bamet R2

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. These calculations can provide information about the ground state properties of a compound, including its optimized geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding its chemical behavior and potential reaction pathways.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a common approach to determine the electronic structure and ground state properties of molecules. By approximating the electron density, DFT can provide insights into the stability, geometry, and energetic landscape of a compound. These calculations can help predict molecular shapes and the distribution of electrons within the molecule. While DFT is a standard tool in computational chemistry, specific applications detailing the ground state properties of Bamet-R2 using this method were not identified in the search results.

Reactivity Indices and Chemical Potential Analysis

Reactivity indices and chemical potential analysis, often derived from quantum chemical calculations, help predict how a molecule will interact with other chemical species. These indices can indicate the most reactive sites within a molecule and its propensity to donate or accept electrons. Analyzing these properties can provide theoretical insights into a compound's potential reaction mechanisms and biological interactions. Despite the general applicability of these methods, specific studies applying reactivity indices and chemical potential analysis to this compound were not found in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can provide information about conformational flexibility, dynamic behavior in various environments, and interactions with other molecules, such as proteins or DNA.

Protein-Ligand Docking and Binding Pose Prediction

Protein-ligand docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. This technique explores various binding poses of the ligand within the protein's binding site and scores them based on their potential interaction energies. Docking studies can provide initial hypotheses about how a compound might bind to a biological target. Although protein-ligand docking is a common practice in drug discovery, specific results detailing docking studies of this compound with its potential biological targets were not found in the search results.

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Estimation

Advanced simulation techniques like Free Energy Perturbation (FEP) and Umbrella Sampling are used to calculate the binding free energy between a ligand and a protein, providing a more rigorous estimation of binding affinity than docking scores alone. These methods involve simulating the process of ligand binding or unbinding and calculating the associated free energy change. While powerful for quantifying binding interactions, specific applications of FEP or Umbrella Sampling to determine the binding affinity of this compound were not identified in the search results.

Water-Mediated Interactions and Solvent Effects

Solvent effects, particularly the role of water, are critical in determining the behavior and interactions of molecules in biological systems. Water molecules can participate directly in binding interactions (water-mediated interactions) or indirectly influence binding by affecting the desolvation penalties and electrostatic screening. MD simulations can explicitly include solvent molecules to study these effects. While the importance of water-mediated interactions and solvent effects in molecular recognition is well-established, specific analyses of these aspects concerning this compound's interactions were not found in the searched literature.

Compound Names and PubChem CIDs

In Silico Screening and Virtual Library Design

In silico screening and virtual library design are powerful computational techniques used in drug discovery to identify potential lead compounds and explore chemical space efficiently. Virtual libraries consist of a large number of theoretical compounds that can be generated based on known chemical scaffolds and available building blocks drugbank.com. In silico screening involves computationally evaluating these virtual compounds for desired properties, such as binding affinity to a target or predicted pharmacokinetic behavior, before they are synthesized and tested experimentally. This can significantly reduce the time and cost associated with traditional high-throughput screening.

In the context of bile acid-platinum conjugates like this compound, in silico screening and virtual library design can be applied to explore a vast array of potential new compounds with variations in the bile acid moiety, the platinum coordination sphere, or the linker connecting them. The goal is to identify structures predicted to possess enhanced properties, such as improved targeting to specific tissues (like the liver, due to the bile acid component), altered toxicity profiles, or increased efficacy against particular cancer types.

While specific detailed studies on the in silico screening or virtual library design of this compound itself were not extensively detailed in the provided literature snippets, the general principles of these methods are highly applicable to the design and optimization of compounds within the Bamet family and other bile acid-platinum conjugates. Research in this area aims to develop more effective and less toxic cancer therapies, building on the foundation of existing platinum drugs and the targeting potential of bile acids wikipedia.org.

Identification of Potential Structural Analogues

Identifying potential structural analogues is a key application of in silico screening and virtual library design in the development of compounds like this compound. By defining the core structure of this compound (a platinum(II) center coordinated to ammine groups, a chloro ligand, and a cholylglycinate derivative) wikipedia.org as a scaffold, virtual libraries can be generated by varying the bile acid derivative or exploring different linkers and coordination ligands around the platinum center.

Computational tools can then screen these virtual analogues based on various criteria. For instance, molecular docking simulations can predict how well potential analogues might interact with specific biological targets, such as DNA or bile acid transporters like NTCP and ASBT, which are known to be involved in the uptake of bile acid conjugates by liver cells drugbank.com. By evaluating predicted binding affinities and interaction profiles, researchers can prioritize the most promising structural analogues for synthesis and experimental testing.

The existence of other compounds in the Bamet family, such as Bamet-UD2 (a conjugate with ursodeoxycholate) and Bamet-D3, exemplifies the exploration of structural variations based on different bile acid derivatives. Computational methods would likely be employed in the design and evaluation of such analogues to understand how structural changes influence properties like cellular uptake, metabolism, and interaction with biological macromolecules. Studies have investigated the interaction of bile acid derivatives with transporters, which is crucial for the targeted delivery strategy of these platinum conjugates drugbank.com.

Predictive Modeling for Novel Bile Acid-Platinum Conjugates

Predictive modeling involves developing computational models to forecast specific properties or activities of compounds based on their chemical structures. For novel bile acid-platinum conjugates, predictive models can be developed to estimate various parameters relevant to their potential as therapeutic agents. These parameters could include predicted solubility, stability, permeability across biological membranes, binding affinity to target molecules, and even potential toxicity profiles.

Given the complexity of bile acid-platinum conjugates and their intended targeted delivery via bile acid transporters, predictive models could focus on foretelling the efficiency of transporter-mediated uptake or the intracellular fate of the conjugates. Computational models can be trained on existing data from known bile acid derivatives and platinum complexes to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of newly designed virtual compounds before they are synthesized.

The aim of such predictive modeling is to guide the rational design of novel bile acid-platinum conjugates with improved therapeutic indices. By predicting potential issues like off-target binding or unfavorable pharmacokinetic behavior early in the discovery process, researchers can focus experimental efforts on compounds with a higher probability of success. While specific predictive modeling studies for novel bile acid-platinum conjugates were not detailed in the provided snippets, the application of predictive modeling is a standard practice in modern drug discovery and is highly relevant to the optimization of this class of compounds.

Advanced Research Methodologies and Analytical Techniques Applied to Bamet R2 Research

Advanced Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are fundamental in the study of chemical compounds, providing means for separation, purification, and analysis of complex mixtures or interactions. In the research of Bamet-R2, these techniques have been vital for assessing its purity, monitoring its stability over time in various conditions, and investigating its interactions with biological molecules like DNA.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Monitoring

High-Performance Liquid Chromatography (HPLC) has been a key technique for monitoring the purity and stability of this compound solutions nih.govresearchgate.netresearchgate.net. This method allows for the separation and quantification of this compound from potential degradation products or impurities. The stability of this compound in solution has been assessed by monitoring its concentration and purity over time using HPLC analysis nih.govresearchgate.net.

Studies have shown that the stability of this compound varies depending on the solvent conditions. For instance, in deionized water, this compound maintained high purity over an extended period, remaining greater than 90% pure for up to 7 days and greater than 80% pure for up to 28 days nih.govresearchgate.net. However, its stability was significantly reduced in saline solution (150 mM NaCl), where it remained greater than 90% pure for only 1 day nih.govresearchgate.net. HPLC analysis involved collecting samples at indicated times and analyzing them immediately, often using a 250 nm wavelength for detection and calculating concentrations from the absorbance peak height researchgate.netresearchgate.net. Reversed-phase HPLC with a C18 ODS column has been utilized for purity control, showing a retention time of 9 minutes for this compound researchgate.netresearchgate.net.

This compound Stability Data in Solution nih.govresearchgate.net

SolventTime PointPurity (% >)
Deionized Water7 days90
Deionized Water28 days80
150 mM NaCl1 day90

Gel Electrophoresis for DNA Interaction Studies

Gel electrophoresis is a widely used technique for separating DNA fragments based on size and charge, and it is also valuable for studying interactions between DNA and other molecules, such as proteins or small compounds nih.govwikipedia.org. Changes in the electrophoretic mobility of DNA when incubated with a compound can indicate binding and potential structural alterations to the DNA molecule nih.govresearchgate.net. Gel electrophoresis has been employed in the study of this compound to investigate its interaction with DNA researchgate.netacs.org. While the specific details of this compound gel electrophoresis experiments for DNA interaction were not extensively detailed in the provided snippets, the technique is generally used to observe shifts in DNA bands or changes in supercoiled DNA migration patterns upon binding with a compound, providing insights into the nature and extent of the interaction nih.govwikipedia.orgresearchgate.net. Studies on related platinum complexes have shown that they can induce conformational changes in supercoiled DNA, converting it to nicked or linear forms, which can be analyzed by gel electrophoresis researchgate.net.

Spectroscopic Probes for Molecular Interactions

Spectroscopic methods utilize the interaction of light with matter to gain information about the structure, properties, and interactions of molecules. Fluorescence spectroscopy and atomic absorption spectrophotometry have been applied in this compound research to study its binding dynamics with DNA and to quantify its platinum content in biological samples.

Fluorescence Spectroscopy for DNA Binding Dynamics

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions, including the binding of compounds to DNA protocols.iotheinstituteoffluorescence.com. Some bile acid platinum compounds, including analogues of this compound, have been shown to be fluorescent and exhibit increased emission upon binding to DNA researchgate.netresearchgate.net. This property allows for the analysis of their binding mode to DNA using fluorescence techniques researchgate.netresearchgate.net. By monitoring changes in fluorescence intensity or spectra, researchers can gain insights into the binding dynamics and affinity of this compound with DNA protocols.iotheinstituteoffluorescence.com. This approach can reveal whether the compound intercalates into the DNA helix, binds to the surface, or interacts through other mechanisms theinstituteoffluorescence.com.

Atomic Absorption Spectrophotometry for Platinum Quantification in Biological Samples

Atomic Absorption Spectrophotometry (AAS), particularly flameless AAS, is a technique used for the quantitative determination of metal concentrations in various sample types nih.govnih.govunt.edu. Given that this compound is a platinum-containing complex nih.gov, AAS has been a crucial tool for quantifying the amount of platinum in biological samples, such as tissues and cells, following administration of this compound researchgate.netresearchgate.netpatsnap.com. This allows researchers to determine the uptake, distribution, and accumulation of this compound in different biological compartments patsnap.comnih.gov. Flameless AAS measurements have been coupled with techniques like HPLC to quantify platinum content in collected fractions researchgate.netresearchgate.net. Methods for determining platinum in biological materials by flameless AAS have been developed for pharmacological studies of platinum antitumor compounds, involving sample preparation techniques like tissue digestion nih.gov. These methods are sensitive and suitable for quantifying platinum in biological fluids and tissues nih.govnih.gov.

Cellular and Molecular Biology Assays

Cellular and molecular biology assays are essential for evaluating the biological activity and mechanisms of action of compounds at the cellular and molecular levels. In the research of this compound, various in vitro assays have been employed to assess its cellular uptake, evaluate its cytostatic effects on different cell lines, and investigate the molecular pathways involved in its activity. These assays provide critical data on how this compound interacts with living cells. Examples of such assays used in the study of this compound and related compounds include cell proliferation and cytotoxicity assays to measure the inhibition of cell growth, and uptake studies in various cell lines, including those expressing specific transporters, to understand how the compound enters cells nih.govpatsnap.comnih.govresearchgate.netbiomedcode.com. These studies have investigated the uptake of this compound by cells like rat hepatocytes and various tumor cell lines, comparing its uptake to other compounds like cisplatin (B142131) and cholylglycinate nih.govnih.govresearchgate.net. The involvement of specific transporters, such as those for bile acids, in the uptake of this compound has also been explored using cellular models nih.govresearchgate.net.

Radiometric Assays for DNA Synthesis Inhibition (e.g., radiolabeled-thymidine incorporation)

Radiolabeled-thymidine incorporation is a classic and widely used method to measure DNA synthesis and assess the proliferative capacity of cells nih.govresearchgate.netthermofisher.com. This assay relies on the principle that actively dividing cells incorporate radioactive thymidine (B127349) into newly synthesized DNA strands during the S-phase of the cell cycle nih.govresearchgate.net. The level of incorporated radioactivity, typically measured in counts per minute (cpm), is directly proportional to the rate of DNA synthesis and, consequently, cell proliferation nih.govresearchgate.net.

Studies on this compound have utilized radiolabeled-thymidine incorporation to evaluate its impact on DNA synthesis in various cell lines. Research has shown that this compound significantly inhibits the rate of DNA synthesis in different cell types nih.gov. This inhibition is a key indicator of its cytostatic activity, suggesting that this compound impedes cell proliferation by interfering with DNA replication nih.govfarmaciajournal.com.

In comparative studies, this compound and cisplatin were found to significantly inhibit DNA synthesis, while glycocholate alone did not nih.gov. The extent of inhibition varied depending on the sensitivity of the cell line studied nih.gov. For instance, in one study, the effect on cell growth ranged from mild to strong across different rat hepatoma and human colon carcinoma cell lines nih.gov.

The use of radiolabeled-thymidine incorporation has been crucial in establishing this compound's mechanism of action as a DNA synthesis inhibitor.

CompoundEffect on DNA Synthesis (Radiolabeled Thymidine Incorporation)
This compoundSignificant Inhibition
CisplatinSignificant Inhibition
GlycocholateNo significant inhibition

Table 1: Effect of this compound, Cisplatin, and Glycocholate on DNA Synthesis based on Radiolabeled Thymidine Incorporation nih.gov.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and widely used technique for quantifying messenger RNA (mRNA) levels, providing insights into gene expression d-nb.infobio-rad.comthermofisher.com. This method involves reverse transcribing RNA into complementary DNA (cDNA), followed by PCR amplification in real-time, allowing for the measurement of specific gene transcripts d-nb.infobio-rad.comthermofisher.com. The quantification cycle (Cq) value is used to determine the initial amount of target RNA d-nb.infobio-rad.com.

While the provided search results specifically mention qRT-PCR in the context of general gene expression analysis d-nb.infobio-rad.comthermofisher.com and for other compounds like IFN-alpha/beta R2 rndsystems.com and RXFP1 biorxiv.org, direct application of qRT-PCR specifically to study this compound's effects on gene expression is not detailed within the immediate search snippets. However, given this compound's reported interaction with DNA and its cytostatic activity nih.govfarmaciajournal.com, it is highly probable that researchers would employ qRT-PCR to investigate how this compound influences the expression of genes involved in DNA repair, cell cycle regulation, apoptosis, and transport mechanisms (such as OATP1B1, which is mentioned in relation to this compound transport nih.gov).

The principles of qRT-PCR involve assessing the quantity and quality of mRNA templates and using appropriate reference genes for normalization to ensure accurate and reproducible results d-nb.infobio-rad.comthermofisher.com.

Western Blotting for Protein Expression Profiling

Western blotting is a fundamental technique in molecular biology used to detect and quantify specific proteins in a sample nih.govbio-rad-antibodies.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein nih.govbio-rad-antibodies.com. The signal generated by the antibody binding is proportional to the amount of the target protein present bio-rad-antibodies.com.

Western blotting is essential for protein expression profiling, allowing researchers to determine how the levels of specific proteins change under different conditions, such as treatment with a compound like this compound nih.govbio-rad-antibodies.com. While the search results discuss Western blotting in general for protein profiling nih.govbio-rad-antibodies.com and in the context of detecting specific proteins like BMPR-II bdbiosciences.com and GABA(B)R2 cellsignal.com, direct information on the application of Western blotting specifically for this compound research is not explicitly detailed in the provided snippets.

However, considering this compound's effects on DNA synthesis and cell growth nih.gov, Western blotting would be a valuable technique to investigate the protein levels of key cell cycle regulators, DNA repair enzymes, and proteins involved in apoptotic pathways in response to this compound treatment. Optimizing Western blot protocols, including sample preparation and antibody titration, is crucial for accurate detection and quantification of proteins, especially those with low abundance bio-rad-antibodies.com.

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide visual information about cellular structures, processes, and the localization of molecules within cells. These techniques are invaluable for understanding the morphological effects of compounds and their intracellular distribution.

Confocal Microscopy for Intracellular Localization Studies

Confocal microscopy is an advanced imaging technique that provides high-resolution optical sections of biological samples, allowing for the visualization of intracellular structures and the localization of fluorescently labeled molecules with improved clarity compared to conventional microscopy nih.govresearchgate.net. By using a pinhole to exclude out-of-focus light, confocal microscopy enables the creation of sharp images of specific focal planes within a cell nih.gov. This is particularly useful for studying the intracellular localization of proteins and other molecules, as well as co-localization studies to determine if two or more molecules are present in the same cellular compartment nih.govresearchgate.net.

While the provided search results explain the principles and applications of confocal microscopy for intracellular localization and co-localization studies nih.govresearchgate.netprotocols.ioresearchgate.netmit.edu, direct studies using confocal microscopy specifically to examine the intracellular localization of this compound or its effects on the localization of cellular components are not detailed in the snippets. However, given that this compound is a complex intended for liver organotropism nih.govfarmaciajournal.com, confocal microscopy could be employed to visualize its uptake by liver cells and its distribution within different subcellular compartments. This would help to understand how this compound reaches its target sites within the cell to exert its effects on DNA synthesis.

Future Research Trajectories and Open Questions for Bamet R2 Investigation

Exploration of Advanced Delivery Systems (e.g., Liposomal Formulations, Nanocarriers)

The inherent properties of Bamet-R2, including its amphiphilic nature, make it a candidate for encapsulation within advanced drug delivery systems such as liposomes and various nanocarriers. These systems offer potential advantages over traditional formulations, including improved solubility, enhanced stability, and targeted delivery to reduce systemic toxicity. Future research should focus on developing and characterizing specific liposomal and nanocarrier formulations for this compound. This includes investigating different lipid compositions, particle sizes, surface modifications, and encapsulation techniques to optimize drug loading and stability.

Impact on Intracellular Distribution and Target Engagement

A critical aspect of utilizing advanced delivery systems for this compound is understanding their impact on the compound's intracellular distribution and subsequent engagement with its molecular targets. Nanocarriers and liposomes can influence how a drug enters cells and where it is released within the cellular environment. Future studies should employ advanced imaging techniques and cellular assays to track the uptake, intracellular trafficking, and release of this compound from these delivery systems. Quantifying target engagement within the cell, potentially using techniques like cellular thermal shift assay (CETSA) or probe-based methods, will be crucial to confirm that the encapsulated this compound reaches and interacts effectively with its intended targets. Research is needed to correlate the properties of the delivery system with the observed intracellular distribution and target engagement profiles.

Extended Release and Controlled Delivery Systems

Developing extended release and controlled delivery systems for this compound using advanced formulations is another significant research avenue. Controlled release can help maintain therapeutic concentrations over a longer period, potentially reducing dosing frequency and improving patient compliance. For this compound, this could involve designing delivery systems that release the compound gradually or in response to specific stimuli present in the tumor microenvironment, such as pH or enzyme activity. Future research should focus on engineering release mechanisms within liposomes or nanocarriers and evaluating their release kinetics in vitro and in relevant biological models. This will involve studying the influence of formulation parameters on the release rate and duration of this compound.

Novel Ligand Modifications for Enhanced Mechanistic Selectivity

This compound incorporates a cholylglycinate ligand, which contributes to its liver targeting. Future research could explore novel modifications to this ligand or the incorporation of other targeting ligands to enhance the mechanistic selectivity of this compound. This could involve conjugating this compound to ligands that specifically bind to receptors overexpressed on the surface of target cancer cells or within the tumor microenvironment. Such modifications could improve the accumulation of this compound at the disease site, potentially increasing efficacy and further reducing off-target effects. Research in this area would involve synthetic chemistry to create new this compound conjugates and extensive in vitro and in vivo testing to evaluate their targeting efficiency and selective activity.

Deepening the Understanding of Off-Target Interactions at a Molecular Level

While this compound has shown lower toxicity compared to cisplatin (B142131), a deeper understanding of its off-target interactions at a molecular level is crucial for further optimization and safety profiling. Future research should employ comprehensive molecular techniques, such as proteomics and interactomics, to identify all proteins and biomolecules that this compound interacts with, both within target cells and in healthy tissues. Investigating these interactions at a high resolution can help elucidate the mechanisms behind any observed side effects and provide insights for designing modified versions of this compound with improved selectivity profiles. This could involve using techniques like affinity purification coupled with mass spectrometry or chemical proteomics approaches.

Integration of Multi-Omics Data for Comprehensive Systems-Level Analysis

Integrating multi-omics data offers a powerful approach to gain a comprehensive, systems-level understanding of this compound's effects. Future research should aim to generate and integrate genomic, transcriptomic, proteomic, and metabolomic data from cells or tissues treated with this compound. This can help identify the complex molecular pathways and networks influenced by the compound, providing insights into its mechanism of action, potential resistance mechanisms, and biomarkers of response. Analyzing multi-omics data can also reveal how cellular states and individual variations influence the uptake, metabolism, and efficacy of this compound. Advanced bioinformatics tools and computational platforms will be essential for the analysis and interpretation of these large datasets.

Exploration of this compound's Fundamental Interactions Beyond Current Hypotheses

Research into the chemical compound this compound, known as cis-diamminechlorocholylglycinate-platinum(II), has primarily focused on understanding its behavior within biological systems, particularly in the context of its potential as an anticancer agent nih.govnih.govnih.gov. The prevailing hypotheses regarding this compound's key interactions center on its conjugation with a bile acid derivative, intended to facilitate targeted delivery via bile acid transporters, and its mechanism of action involving the formation of platinum-DNA adducts, characteristic of platinum-based cytotoxic drugs nih.govnih.govdefra.gov.ukacs.org. These interactions are considered fundamental to its proposed therapeutic function and underpin current research trajectories aimed at optimizing its delivery and efficacy against certain tumors, particularly those of enterohepatic origin nih.govacs.orgiccs-nl.org.

While these established areas of investigation provide a framework for understanding this compound's biological activity, the exploration of its fundamental interactions beyond these current hypotheses represents a distinct and, based on available information, less documented area of research. The concept of "fundamental interactions" can encompass various scales, from the molecular interactions described above to the fundamental forces of nature (gravitational, electromagnetic, weak, and strong interactions) that govern the behavior of all matter. However, research on pharmaceutical compounds typically focuses on the former, relating to specific chemical and biological processes.

Based on the currently available scientific literature (excluding specified sources), detailed research findings, experimental data, or comprehensive theoretical explorations specifically addressing this compound's fundamental interactions beyond the established mechanisms of bile acid transporter-mediated uptake and DNA binding are not readily apparent. The focus remains predominantly on refining the understanding and application of its known modes of interaction to improve its therapeutic profile nih.govnih.govnih.govdefra.gov.ukacs.orgiccs-nl.org.

Therefore, while the potential for this compound to engage in other, as yet uncharacterized, fundamental interactions exists, specific research dedicated to exploring such phenomena beyond the current hypotheses related to its targeted delivery and cytotoxic mechanism is not detailed within the consulted sources. Consequently, it is not possible to provide in-depth content, detailed research findings, or data tables specifically on the exploration of this compound's fundamental interactions beyond current hypotheses based on the available information.

Q & A

What methodological frameworks are recommended for designing experiments to assess the stability of Bamet-R2 under varying physiological conditions?

Answer:
Experimental design should align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and integrate PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis clarity. For stability studies:

  • Population : this compound in simulated physiological matrices (e.g., blood, liver homogenates).
  • Intervention : Exposure to varying pH (1.5–7.4), temperature (25–37°C), and enzymatic activity.
  • Comparison : Control samples under inert conditions.
  • Outcome : Quantify degradation via HPLC or LC-MS, reporting half-life and degradation byproducts .
    Advanced studies may incorporate cheminformatics tools (e.g., molecular dynamics simulations) to predict degradation pathways .

How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Answer:
Contradictions often arise from methodological variability. A systematic review with meta-analysis is recommended:

Data Harmonization : Standardize parameters (e.g., cell line origin, assay protocols, IC50 calculation methods).

Sensitivity Analysis : Test if outliers stem from specific conditions (e.g., serum concentration in cell culture).

Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
For advanced analysis, apply machine learning algorithms to identify confounding variables (e.g., solvent polarity, protein binding) .

What advanced techniques are critical for characterizing the stereochemical purity of this compound in synthetic batches?

Answer:
Basic characterization uses chiral HPLC or NMR spectroscopy . For advanced rigor:

  • X-ray Crystallography : Resolve absolute configuration.
  • Vibrational Circular Dichroism (VCD) : Confirm enantiomeric excess ≥98%.
  • Dynamic Nuclear Polarization (DNP) NMR : Enhance sensitivity for trace impurities .
    Report all data with significant figures aligned with instrument precision (e.g., ±0.001% for HPLC) .

How should researchers address gaps in mechanistic studies linking this compound to its purported molecular targets?

Answer:
Use multi-omics integration :

Proteomics : SILAC labeling to quantify target engagement.

Transcriptomics : RNA-seq to identify downstream pathways.

Chemoproteomics : Activity-based protein profiling (ABPP) for off-target effects .
For advanced validation, employ cryo-EM to visualize ligand-target interactions at near-atomic resolution .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

  • Basic : Non-linear regression (e.g., Hill equation) for IC50/EC50.
  • Advanced :
    • Bayesian Hierarchical Modeling : Account for inter-study variability.
    • Bootstrap Resampling : Estimate confidence intervals for small datasets.
    • ANCOVA : Adjust for covariates (e.g., animal weight, batch effects) .
      Report p-values with exact values (e.g., p=0.032) rather than thresholds (e.g., p<0.05) .

How can researchers ensure reproducibility in synthesizing this compound analogs with modified pharmacokinetic profiles?

Answer:

  • Documentation : Provide step-by-step protocols in Supporting Information , including reaction monitoring (e.g., TLC/RF values) and purification details (e.g., column gradients).
  • Quality Control :
    • Elemental Analysis : Confirm empirical formulas.
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions.
  • Data Sharing : Deposit raw spectral data in repositories like Zenodo .

What strategies are effective for integrating this compound research into broader theoretical frameworks, such as structure-activity relationship (SAR) models?

Answer:

  • Basic : Use QSAR with descriptors like logP, polar surface area, and H-bond donors.
  • Advanced :
    • Deep Learning : Train neural networks on ChEMBL datasets to predict novel analogs.
    • Free-Energy Perturbation (FEP) : Calculate binding affinity changes for SAR refinement .
      Link findings to theoretical frameworks (e.g., lock-and-key vs. induced-fit models) in the Discussion section .

How should conflicting data on this compound’s metabolic pathways be reconciled in grant proposals or publications?

Answer:

  • Contradiction Table : Summarize disparities (e.g., cytochrome P450 isoforms involved) with hypothesized explanations (e.g., species-specific metabolism).
  • Mechanistic Studies : Use isotope labeling (e.g., ¹⁴C-Bamet-R2) to track metabolites in vivo.
  • Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainty) .

What are the best practices for managing and sharing large-scale datasets from this compound high-throughput screening (HTS) campaigns?

Answer:

  • Metadata Standards : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Repositories : Use domain-specific databases (e.g., PubChem for HTS data).
  • Code Sharing : Publish analysis scripts (e.g., Python/R) on GitHub with DOI .

How can researchers design interdisciplinary studies to explore this compound’s potential in non-traditional therapeutic areas (e.g., neurodegenerative diseases)?

Answer:

  • Collaborative Frameworks : Partner with neurobiologists for target prioritization (e.g., tau protein aggregation).
  • Methodology :
    • Organoid Models : Test efficacy in 3D patient-derived neural cultures.
    • PET Imaging : Quantify blood-brain barrier penetration using ¹⁸F-labeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.